molecular formula C23H20N4O B11189170 7-(4-Methoxyphenyl)-2-methyl-5-(2-naphthyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

7-(4-Methoxyphenyl)-2-methyl-5-(2-naphthyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11189170
M. Wt: 368.4 g/mol
InChI Key: WRZJOPLIFHORKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-Methoxyphenyl)-2-methyl-5-(2-naphthyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolo[1,5-a]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methoxyphenyl)-2-methyl-5-(2-naphthyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

The use of microwave irradiation and eco-friendly conditions makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

7-(4-Methoxyphenyl)-2-methyl-5-(2-naphthyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

7-(4-Methoxyphenyl)-2-methyl-5-(2-naphthyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-Methoxyphenyl)-2-methyl-5-(2-naphthyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves the inhibition of specific molecular targets and pathways. For instance, it inhibits the NF-kB inflammatory pathway and reduces the expression of endoplasmic reticulum chaperones and apoptosis markers . These actions contribute to its neuroprotective and anti-inflammatory properties .

Properties

Molecular Formula

C23H20N4O

Molecular Weight

368.4 g/mol

IUPAC Name

7-(4-methoxyphenyl)-2-methyl-5-naphthalen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C23H20N4O/c1-15-24-23-25-21(19-8-7-16-5-3-4-6-18(16)13-19)14-22(27(23)26-15)17-9-11-20(28-2)12-10-17/h3-14,22H,1-2H3,(H,24,25,26)

InChI Key

WRZJOPLIFHORKL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(C=C(NC2=N1)C3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)OC

Origin of Product

United States

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